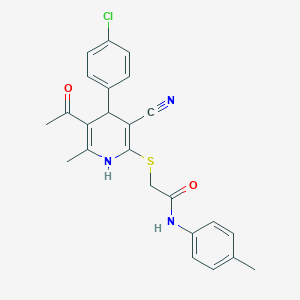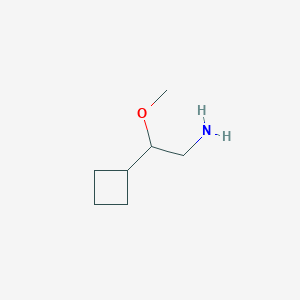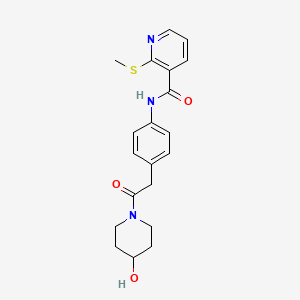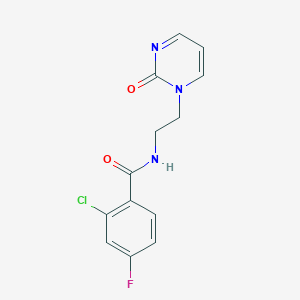![molecular formula C9H14O4 B2737092 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid CAS No. 2309458-17-9](/img/structure/B2737092.png)
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic lactone that has a spiro carbon atom, which gives it unique properties.5]decane-3-carboxylic acid.
Applications De Recherche Scientifique
Supramolecular Arrangements
The study of cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid, has unveiled their crucial role in supramolecular arrangements. These compounds, through crystallographic analysis, demonstrated significant insights into the relationship between molecular and crystal structures, emphasizing the impact of substituents on the cyclohexane ring in forming distinct supramolecular structures. This research underscores the potential of such compounds in designing novel materials with specific supramolecular organizations (Graus et al., 2010).
Synthesis of Enantiomerically Pure Spiroacetals
Another significant application involves the flexible synthesis of enantiomerically pure dialkyl-dioxaspirodecane derivatives. These compounds are synthesized from homopropargylic alcohols and are pivotal in the creation of various complex spiroacetal systems, which are essential components in numerous pharmaceutical and chemical applications. This synthesis method highlights the adaptability and efficiency in generating structurally complex spiroacetals, showcasing the broad utility of dioxaspirodecane derivatives in synthetic chemistry (Schwartz et al., 2005).
Stereoselective Synthesis of Spirolactones
The stereoselective construction of dioxaspirodecanone systems from sugar-derived spirocyclopropane carboxylic acids presents a novel approach in synthesizing complex molecular architectures. This methodology has been applied in the total synthesis of natural products like dihydro-pyrenolide D, showcasing the potential of dioxaspirodecanone frameworks in the synthesis of biologically active compounds (Ramakrishna & Sridhar, 2015).
Nonlinear Optical Materials
Research on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) revealed its potential as a new organic material for nonlinear optical devices. Through material purification, single crystal growth, and characterization, APDA demonstrated promising optical properties suitable for application in nonlinear optical devices, such as frequency doublers for laser diodes in the blue region. This research underscores the importance of dioxaspirodecanone derivatives in the development of advanced optical materials (Kagawa et al., 1994).
Propriétés
IUPAC Name |
2,8-dioxaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMASNWORKAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)
![5-(2-Fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2737014.png)

![7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2737016.png)


![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)
![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)
![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)

